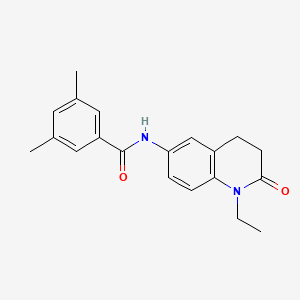

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Beschreibung

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic small molecule characterized by a 3,5-dimethylbenzamide core linked to a 1-ethyl-2-oxo-tetrahydroquinolinyl moiety. This compound belongs to a class of histone deacetylase (HDAC) inhibitors, which are of significant interest in oncology and epigenetics due to their ability to modulate gene expression. The tetrahydroquinoline scaffold contributes to its structural rigidity, while the ethyl and oxo groups influence its pharmacokinetic properties, such as solubility and metabolic stability .

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-4-22-18-7-6-17(12-15(18)5-8-19(22)23)21-20(24)16-10-13(2)9-14(3)11-16/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKODXILKUUTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other benzamide-based HDAC inhibitors. Below is a detailed comparison with key analogs:

LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

- Structural Differences: LMK-235 features a hydroxyaminohexyloxy linker instead of the tetrahydroquinolinyl group.

- Pharmacokinetics: The hydroxyamino group enhances metal-binding capacity (critical for HDAC inhibition) but may reduce blood-brain barrier penetration compared to the tetrahydroquinoline scaffold .

N-(2-(Butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (Compound 1x)

- Structural Differences: This analog incorporates a butylamino-oxoethyl group and a hydroxycarbamoyl benzyl substituent.

- Synthesis : Prepared via a multicomponent reaction involving 3,5-dimethylbenzoic acid and butyl isocyanide, yielding 68% purity .

N-(2-(Benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (Compound 2j)

- Structural Differences: Contains a benzylamino-oxoethyl group and a para-hydroxycarbamoyl benzyl moiety.

- Physicochemical Properties : Higher melting point (194°C) than the target compound, attributed to aromatic stacking of the benzyl group.

- Toxicity : Demonstrated >99% HPLC purity and favorable HRMS alignment (m/z 446.2077 [M+H]+), suggesting reduced off-target effects compared to bulkier analogs .

N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide (Compound 6j)

- Structural Differences: Replaces the tetrahydroquinolinyl group with a benzyl-tetrazolylmethyl chain.

- Activity : Lower melting point (98°C) and reduced HDAC inhibitory potency compared to the target compound, likely due to steric hindrance from the tetrazole ring .

Mechanistic and Functional Insights

- Tetrahydroquinoline vs.

- Substituent Effects : Bulky groups (e.g., benzyl in Compound 2j) improve thermal stability but may reduce cellular uptake. Smaller substituents (e.g., ethyl in the target compound) balance solubility and membrane permeability .

- Hydroxycarbamoyl Moiety: Critical for zinc chelation in HDAC active sites; its absence in the target compound suggests a distinct binding mechanism, possibly targeting non-catalytic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.